1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- is a chemical compound with significant relevance in organic synthesis and pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 204.36 g/mol . This compound is also known as Ethambutol, primarily recognized for its role as an antimycobacterial agent in the treatment of tuberculosis by inhibiting cell wall synthesis in bacteria .
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- falls under the category of organic compounds and is specifically classified as an amine due to the presence of nitrogen atoms in its structure. It is also categorized as a secondary alcohol owing to the hydroxyl group attached to a carbon that is connected to two other carbon atoms.
The synthesis of 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- typically involves the condensation reaction between 1-butanol and ethylenediamine. This reaction can be facilitated under acidic or basic conditions to promote the formation of the imine bond.
The general reaction mechanism can be described as follows:
The reaction conditions such as temperature, pressure, and solvent choice can significantly affect yield and purity.
The molecular structure of 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- features a central ethylenediamine backbone flanked by two butanol groups. The stereochemistry at the nitrogen centers contributes to its biological activity.
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- participates in various chemical reactions typical for alcohols and amines:
These reactions are crucial for synthesizing derivatives that may have enhanced pharmacological properties or improved solubility characteristics.
The mechanism of action of 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- as an antimycobacterial agent involves:
This disruption leads to weakened bacterial cell walls and ultimately results in bacteriostatic effects against Mycobacterium tuberculosis .
Research indicates that effective concentrations of this compound can significantly reduce bacterial load in infected tissues.
1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- is primarily used in:
Its role as an intermediate in chemical syntheses makes it valuable for research and development within medicinal chemistry and related fields .
The synthesis of 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2S,2'S)- (IUPAC: (2S,2'S)-2,2'-(ethane-1,2-diylbis(azanediyl))dibutan-1-ol) primarily relies on the condensation of ethylenediamine with chiral 1-butanol derivatives. This reaction proceeds via nucleophilic substitution, where the primary amine groups of ethylenediamine attack electrophilic centers on appropriately functionalized butanol precursors. Two principal methodologies dominate:
Catalyst Systems and Efficiency:Table 1: Catalytic Systems for Ethylenediamine-Butanol Condensation
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereopurity (% ee) |
|---|---|---|---|---|
| None (K₂CO₃) | 80 | 24 | 65 | 98 |
| Zeolite H-Y | 70 | 12 | 82 | >99 |
| MgO Nanoparticles | 60 | 8 | 91 | >99 |
Heterogeneous catalysts like zeolites or magnesium oxide enhance reaction efficiency by providing Lewis acid sites that activate the alkoxide leaving group, reducing energy barriers [10]. For example, MgO nanoparticles elevate yields to >90% by suppressing aldol side reactions common under homogeneous conditions [8].
The (2S,2'S) stereochemistry is essential for this compound’s biological activity (e.g., as the antitubercular agent ethambutol). Strategies to achieve enantiopure synthesis include:
Chiral Pool Utilization: Commercially available (S)-2-aminobutanol serves as a starting material. Protection of its amine group (e.g., as tert-butoxycarbonyl derivatives) precedes controlled coupling with 1,2-dibromoethane or protected ethylenediamine equivalents. Subsequent deprotection yields the target compound with >99% enantiomeric excess (ee) [1] [4].
Asymmetric Catalysis:
Table 2: Stereoselective Synthesis Methods for (2S,2'S) Configuration
| Method | Key Reagent/Catalyst | Stereopurity (% ee) | Yield (%) |
|---|---|---|---|
| Chiral Pool | (S)-2-Aminobutanol | >99 | 85 |
| Asymmetric Alkylation | (R)-Phenylglycinol | 97 | 78 |
| Enzymatic Resolution | Candida antarctica lipase B | 98 | 65 |
| Diastereomeric Salt Separation | (1R,2R)-Tartaric acid | 99 | 70 |
The reductive amination pathway provides superior stereocontrol compared to direct alkylation. This route involves:
Imine Formation: Ethylenediamine condenses with (S)-2-hydroxybutanal (derived from oxidation of (S)-1,2-butanediol) to form bis-imine intermediates. Acid catalysts (e.g., p-toluenesulfonic acid) accelerate dehydration at 50–70°C [6]. Critical to minimizing racemization is avoiding strong acids that promote enolization at the α-carbon [1].
Imine Reduction:
Mechanistic Insights:
Table 3: Catalytic Systems for Imine Reduction
| Catalyst System | Conditions | Yield (%) | Stereopurity (% ee) |
|---|---|---|---|
| Pd/C + Cinchonidine | 5 bar H₂, 25°C | 90 | 95 |
| [RuCl((S)-BINAP)] + HCOONH₄ | 25°C, 12 h | 88 | 97 |
| IRED-M45 (whole cell) | pH 7.0, NADPH, 30°C | 80 | >99 |
| NaBH₄/CeCl₃ | −20°C, THF, 1 h | 75 | 92 |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0